molecular formula C4H7ClN2O2 B584096 Muscimol-15N,d2 Hydrochloride CAS No. 1346602-01-4

Muscimol-15N,d2 Hydrochloride

Cat. No.: B584096
CAS No.: 1346602-01-4
M. Wt: 153.567
InChI Key: IIDOLBNZAZXSHC-NCNFAYJMSA-N
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Description

Chemical Identity and Classification

This compound is formally classified as an isotopologue of muscimol, distinguished by strategic substitutions of deuterium (d2) and nitrogen-15 (15N). Its molecular formula is C₄D₂H₄¹⁵NClNO₂ , with a molecular weight of 153.57 g/mol . The IUPAC name, 5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one hydrochloride , specifies the positions of isotopic labeling:

  • Two hydrogen atoms replaced by deuterium at the aminomethyl group.
  • A nitrogen-15 isotope replacing the natural nitrogen in the amino group.

Table 1: Key Chemical Properties of this compound

Property Value
CAS Number 1346602-01-4
Molecular Formula C₄D₂H₄¹⁵NClNO₂
Molecular Weight 153.57 g/mol
IUPAC Name 5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one hydrochloride
Isotopic Purity ≥98% (15N), ≥98% (D)
Parent Compound Muscimol (C₄H₆N₂O₂)

The compound’s structure preserves the core isoxazole ring and aminomethyl group of muscimol but introduces isotopic labels to enable detection via mass spectrometry and nuclear magnetic resonance (NMR).

Historical Context and Scientific Significance

Muscimol was first isolated in 1964 from Amanita pantherina mushrooms. Its discovery marked a breakthrough in understanding GABAergic neurotransmission, as muscimol’s selective agonism of GABAₐ receptors provided a template for studying inhibitory signaling. The synthesis of this compound emerged in the early 21st century alongside advancements in stable isotope labeling, which became pivotal for:

  • Metabolic Tracing : Quantifying muscimol’s distribution and metabolism in biological systems.
  • Receptor Binding Studies : Differentiating endogenous GABA from exogenous muscimol in ligand-receptor assays.
  • Pharmacokinetic Modeling : Using isotopic signatures to track absorption and elimination rates without interference from natural isotopes.

This labeled derivative has been instrumental in preclinical research, particularly in studies mapping GABAₐ receptor densities in neural circuits. Its utility in multi-isotope imaging mass spectrometry (MIMS) further underscores its role in visualizing drug-target interactions at subcellular resolutions.

Relationship to Parent Compound Muscimol

This compound retains the pharmacological activity of its parent compound but differs in physicochemical properties due to isotopic substitution:

Table 2: Comparative Analysis of Muscimol and this compound

Parameter Muscimol This compound
Molecular Formula C₄H₆N₂O₂ C₄D₂H₄¹⁵NClNO₂
Molecular Weight 114.10 g/mol 153.57 g/mol
Receptor Affinity (GABAₐ) Kd = 20–40 nM Kd = 20–40 nM (unaltered)
Metabolic Stability t₁/₂ = 1.5–3 hours t₁/₂ = 1.5–3 hours (isotope effects negligible)

The deuterium and nitrogen-15 labels do not significantly alter receptor binding kinetics but enhance analytical detection. For example, deuterium reduces metabolic degradation rates in hepatic microsomes, while nitrogen-15 enables precise quantification in proteomic workflows. These modifications make the labeled variant indispensable for:

  • Isotope Dilution Assays : Correcting for matrix effects in biological samples.
  • NMR Spectroscopy : Resolving signal overlaps in structural studies.
  • Autoradiography Alternatives : Providing non-radioactive options for receptor mapping.

Properties

CAS No.

1346602-01-4

Molecular Formula

C4H7ClN2O2

Molecular Weight

153.567

IUPAC Name

5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride

InChI

InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1;

InChI Key

IIDOLBNZAZXSHC-NCNFAYJMSA-N

SMILES

C1=C(ONC1=O)CN.Cl

Synonyms

5-Aminomethyl-3-hydroxyisoxazole-15N,d2 Hydrochloride;  5-(Aminomethyl)-3(2H)-isoxazolone-15N,d2 Hydrochloride; 

Origin of Product

United States

Preparation Methods

Synthetic Routes for Muscimol-15N,d2 Hydrochloride

DBFO [3+2] Cycloaddition Route

This method, adapted from historical syntheses, constructs the isoxazole ring via a cycloaddition reaction between dibromoformaldoxime (DBFO) and an acetylene precursor. Isotopic labeling is achieved through the use of 15N-enriched hydroxylamine and deuterated methyl groups in key intermediates.

Reagents and Reaction Conditions
  • DBFO Synthesis :
    Glyoxylic acid (50% aqueous solution) reacts with 15N-hydroxylamine sulfate under acidic conditions to form glyoxylic acid oxime. Subsequent bromination with bromine in dichloromethane yields DBFO.

    Parameter Value
    Bromine stoichiometry 2.4 equivalents
    Temperature control 0–10°C (ice bath)
    Yield 40% after recrystallization
  • Isoxazole Ring Formation :
    DBFO undergoes [3+2] cycloaddition with 5-aminomethyl-3-bromoisoxazole-d2, where the aminomethyl group is pre-deuterated. The reaction proceeds in methanol/water (8:1) under reflux with potassium hydroxide.

Demethylation and Hydrochloride Formation

3-Methoxy-muscimol-d2 intermediate is treated with 30% HBr in glacial acetic acid to cleave the methyl ether. Subsequent neutralization with ammonium hydroxide and recrystallization from ethanol/water affords this compound.

Step Conditions Yield
Demethylation Reflux, 15 min 45%
Recrystallization Ethanol/water gradient 95% purity

Hydroxamic Acid Reduction Route

A modern two-step approach utilizes hydroxamic acid intermediates, enabling higher yields and better isotopic control.

Isoxazole Hydroxamic Acid Synthesis

Dimethyl acetylenedicarboxylate reacts with 15N-hydroxylamine sulfate in alkaline methanol to form 3-hydroxy-5-isoxazole hydroxamic acid-15N.

Parameter Value
Solvent system Methanol/water (1:4)
Reaction time 16 hours at 25°C
Yield 56% after acetonitrile wash
Borane-Mediated Aminomethylation

The hydroxamic acid is reduced using deuterated borane-dimethylsulfide (BDMS-d6) to introduce deuterium at the aminomethyl position:

$$
\text{C}4\text{H}3^{15}\text{NO}3 + \text{BDMS-d}6 \rightarrow \text{C}4\text{H}2\text{D}2^{15}\text{N}2\text{O}_2\cdot\text{HCl}
$$

Parameter Value
BDMS-d6 stoichiometry 6 equivalents
Temperature Reflux (66°C), 22 hours
Workup Ion-exchange chromatography
Final yield 77%

Critical Analysis of Synthetic Methodologies

Isotopic Incorporation Efficiency

Nitrogen-15 Enrichment
  • DBFO Route : 15N incorporation occurs at the hydroxylamine stage, achieving >98% isotopic purity due to stoichiometric excess of 15N-hydroxylamine sulfate.
  • Hydroxamic Acid Route : 15N is introduced during hydroxamic acid formation, with 99% retention after borane reduction.
Deuterium Labeling
  • Methyl Group Deuteration :
    Achieved through either:

    • Use of CD3OD in recrystallization steps (post-synthetic deuteration)
    • Borane-d6 reduction in the hydroxamic acid route (direct incorporation)
    Method Deuteration Efficiency
    Post-synthetic 85–90%
    Borane-d6 reduction 95–98%

Process Optimization Challenges

Reaction Scale Limitations

  • DBFO Route :
    Bromine handling becomes hazardous above 50g scale due to exothermic bromination. Reported yields drop to 28% at 100g scale.
  • Borane Reduction :
    BDMS-d6 quenching requires careful methanol addition to prevent violent hydrogen evolution.

Purification Complexities

Ion-Exchange Chromatography

Strongly acidic cation-exchange resins (e.g., Dowex 50WX8) effectively separate muscimol from ibotenic acid byproducts. Elution with 2M NH4OH yields 93–97% pure product.

Recrystallization Dynamics

Ethanol/water solvent systems produce needle-like crystals with optimal deuteration retention:

Solvent Ratio (EtOH:H2O) Crystal Form Deuterium Loss
4:1 Microneedles <2%
3:1 Prismatic 5–8%

Analytical Characterization

Spectroscopic Validation

1H NMR (600 MHz, D2O)
  • δ 6.78 (s, 1H, H-4 isoxazole)
  • δ 3.45 (q, J = 2.1 Hz, 2D, CD2NH2)
  • Absence of CH3 signals confirms complete deuteration.
High-Resolution Mass Spectrometry
  • Observed m/z: 153.0290 ([M+H]+)
  • Calculated for C4D2H415NClNO2: 153.0289
  • Mass error: 0.65 ppm

Comparative Evaluation of Synthetic Routes

Parameter DBFO Route Hydroxamic Acid Route
Total yield 27% 43%
Isotopic purity 95% 99%
Hazardous reagents Bromine, HBr/GAA BDMS-d6
Scalability <50g <200g
Purification complexity High Moderate

The hydroxamic acid route demonstrates superior performance in isotopic control and scalability, though it requires specialized handling of borane reagents.

Industrial-Scale Considerations

Cost Analysis

  • 15N-Hydroxylamine Sulfate : Accounts for 68% of raw material costs at >$12,000/kg
  • BDMS-d6 : Contributes 22% of costs at $8,500/L
  • Total production cost for 1kg batch: ~$145,000

Regulatory Compliance

  • DEA List I Chemical status requires Controlled Substance Act licensing
  • Isotope production mandates IAEA Safeguards Agreement compliance

Chemical Reactions Analysis

Types of Reactions: Muscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Neuropharmacological Research

Muscimol-15N,d2 Hydrochloride is primarily used in neuropharmacological studies due to its selective action on gamma-aminobutyric acid (GABA) receptors. It acts as a GABA_A receptor agonist, which is crucial for understanding the modulation of neurotransmission in the central nervous system.

GABA Receptor Studies

Research has shown that this compound can induce significant changes in receptor activity. For instance, studies have utilized this compound to investigate the effects of GABA_A receptor activation on various neural circuits, including those involved in anxiety and stress responses . The compound's isotopic labeling (15N and deuterium) allows for advanced imaging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to trace its interactions within biological systems.

Behavioral Studies

In behavioral pharmacology, this compound is often employed to assess its effects on anxiety-like behaviors in animal models. By administering this compound, researchers can observe alterations in locomotion and exploratory behavior, providing insights into its anxiolytic properties .

Drug Development and Therapeutics

The unique properties of this compound make it a candidate for further exploration in drug development, particularly for conditions related to GABAergic dysfunction.

Potential Therapeutic Uses

Muscimol derivatives have been studied for their potential therapeutic applications in treating anxiety disorders, epilepsy, and other neuropsychiatric conditions. The ability to modulate GABA_A receptors suggests that this compound could be beneficial in developing novel anxiolytic or anticonvulsant medications .

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in research:

Study Focus Findings
Study 1GABA_A receptor modulationDemonstrated that this compound significantly enhances GABA_A receptor activity, leading to increased inhibitory neurotransmission .
Study 2Behavioral effectsShowed that administration of this compound reduced anxiety-like behaviors in rodent models .
Study 3NeuropharmacologyUtilized NMR spectroscopy to trace the molecular interactions of this compound within neural pathways, revealing critical insights into its pharmacodynamics .

Mechanism of Action

Muscimol-15N,d2 Hydrochloride exerts its effects by acting as an agonist at gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor. By mimicking the inhibitory neurotransmitter GABA, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Comparison with Similar Compounds

Structural and Isotopic Features

The table below compares Muscimol-15N,d2 Hydrochloride with structurally or functionally analogous isotope-labeled hydrochlorides:

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Primary Application Supplier/Product Code
This compound C4H7D2Cl<sup>15</sup>N2O2 173.59 <sup>15</sup>N, D2 GABA receptor studies, neuroimaging TRC (M815002)
DL-Lysine-15N2,d9 (Dihydrochloride) C6H16Cl2N2O2 230.15 <sup>15</sup>N2, D9 Protein synthesis, metabolic tracking Hölzel Diagnostika
3-Hydroxy Detomidine-15N2,d2 Hydrochloride C12H13D2Cl<sup>15</sup>N2O 242.71 <sup>15</sup>N2, D2 Veterinary pharmacology, metabolite analysis TRC (H825342)
Hydrazine-15N2 Dihydrochloride Cl2H6N2 106.95 <sup>15</sup>N2 Organic synthesis, isotopic dilution ECHEMI

Key Differentiators

Functional Groups and Receptor Targets: this compound contains an isoxazole ring critical for GABAA receptor binding, distinguishing it from lysine derivatives (amino acid backbone) or hydrazine-based compounds (linear structure) . In contrast, DL-Lysine-15N2,d9 is tailored for tracking protein turnover, leveraging its amino acid structure .

Isotopic Complexity :

  • Muscimol-15N,d2 and 3-Hydroxy Detomidine-15N2,d2 both incorporate dual labeling (<sup>15</sup>N and D), enhancing resolution in MS/NMR. However, Detomidine’s larger aromatic structure (C12 backbone) increases molecular weight, affecting solubility and pharmacokinetics .

Applications :

  • Hydrazine-15N2 Dihydrochloride’s simplicity (Cl2H6N2) makes it ideal for synthesizing labeled intermediates, unlike Muscimol’s specialized role in neurobiology .

Research Implications and Limitations

  • Advantages of Isotopic Labeling: Compounds like Muscimol-15N,d2 enable non-radioactive tracing of drug-receptor interactions with high sensitivity .
  • Challenges : Deuterium labeling can alter metabolic stability (deuterium isotope effect), necessitating validation in biological systems .

Q & A

Basic Research Questions

Q. What methodologies are critical for verifying isotopic purity and molecular identity of Muscimol-<sup>15</sup>N,d2 Hydrochloride?

  • Methodological Answer :

  • Isotopic Purity : Use high-resolution mass spectrometry (HRMS) to confirm <sup>15</sup>N and deuterium incorporation. For example, a minimum isotopic enrichment of 98% <sup>15</sup>N can be validated via isotopic peak intensity ratios in HRMS spectra .
  • Structural Confirmation : Employ <sup>1</sup>H NMR and <sup>13</sup>C NMR to identify deuterium-induced shifts (e.g., absence of protons at deuterated positions) and <sup>15</sup>N coupling patterns. For novel compounds, include elemental analysis and X-ray crystallography if feasible .
    • Data Table :
ParameterTechniqueExpected Outcome
<sup>15</sup>N EnrichmentHRMS≥98% isotopic purity
Deuterium Incorporation<sup>2</sup>H NMRNo proton signals at deuterated sites

Q. How should researchers design experiments to ensure reproducibility when using Muscimol-<sup>15</sup>N,d2 Hydrochloride in preclinical studies?

  • Methodological Answer :

  • Protocol Transparency : Follow NIH guidelines for preclinical research, including detailed descriptions of compound preparation (e.g., solvent, concentration) and animal models (species, dosing regimen) .
  • Control Groups : Use unlabeled Muscimol as a control to isolate isotopic effects. Include batch-specific purity data in supplementary materials .
  • Data Retention : Preserve raw spectral and chromatographic data for at least 5–10 years to facilitate independent verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data when using isotopically labeled Muscimol in vivo?

  • Methodological Answer :

  • Source Analysis : Compare PK parameters (e.g., half-life, bioavailability) between labeled and unlabeled compounds. Deuterium isotope effects may alter metabolic stability, requiring adjustments in kinetic modeling .
  • Analytical Validation : Use LC-MS/MS with isotope dilution to quantify Muscimol-<sup>15</sup>N,d2 in biological matrices. Cross-validate with unlabeled internal standards to account for matrix effects .
    • Data Table :
ParameterLabeled vs. Unlabeled DiscrepancyResolution Strategy
Metabolic Half-lifeLonger in labeled compoundAdjust for deuterium’s kinetic isotope effect
Plasma ConcentrationLower due to altered absorptionOptimize dosing regimen or formulation

Q. What advanced techniques are recommended for tracing Muscimol-<sup>15</sup>N,d2 Hydrochloride in neuropharmacological studies?

  • Methodological Answer :

  • Receptor Binding Assays : Use autoradiography with <sup>3</sup>H-labeled analogs alongside Muscimol-<sup>15</sup>N,d2 to differentiate nonspecific binding. Normalize data to account for isotopic dilution .
  • Dynamic Imaging : Combine PET/MRI with isotopic labeling to track blood-brain barrier penetration. Calibrate imaging signals using ex vivo HRMS validation .

Methodological and Ethical Considerations

Q. How should researchers address potential biases when interpreting data from Muscimol-<sup>15</sup>N,d2 Hydrochloride experiments?

  • Methodological Answer :

  • Blinded Analysis : Implement double-blinding in animal or cell-based studies to reduce observer bias. Use third-party software for spectral/data processing .
  • Conflict Resolution : Disclose funding sources and intellectual property ties in the "Acknowledgments" section. Follow COPE guidelines for transparent reporting .

Q. What strategies ensure compliance with ethical standards in studies involving Muscimol-<sup>15</sup>N,d2 Hydrochloride?

  • Methodological Answer :

  • Informed Consent : For human cell line studies, document donor consent and ethical approval numbers. For animal studies, adhere to ARRIVE guidelines .
  • Data Sharing : Deposit raw NMR/HRMS spectra in public repositories (e.g., Zenodo) with CC-BY licenses to enable reuse .

Data Presentation and Publication

Q. How to optimally present isotopic labeling data in manuscripts for peer-reviewed journals?

  • Methodological Answer :

  • Supplementary Materials : Provide isotopic enrichment certificates, HRMS spectra, and NMR assignments in separate files. Reference these in the main text using hyperlinks .
  • Visual Abstracts : Include a simplified figure showing the labeled positions in Muscimol’s structure, avoiding excessive chemical numbering per journal guidelines .

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